molecular formula C16H17BrN4O B11659453 N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide

N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B11659453
M. Wt: 361.24 g/mol
InChI Key: WFMRMDAGDXDXPT-FLJXDESYSA-N
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Description

N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a phenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-bromo-3-phenylprop-2-enal with 5-isopropyl-1H-pyrazole-3-carboxamide in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like chlorine or fluorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Alloc-, N-Boc-, and N-Cbz-protected amines: These compounds share similar structural features and are used in similar synthetic applications.

    Phenylacetic acid derivatives: Compounds like 4-bromophenylacetic acid have comparable chemical properties and reactivity.

Uniqueness

N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H17BrN4O

Molecular Weight

361.24 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H17BrN4O/c1-11(2)14-9-15(20-19-14)16(22)21-18-10-13(17)8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)(H,21,22)/b13-8-,18-10+

InChI Key

WFMRMDAGDXDXPT-FLJXDESYSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)Br

Origin of Product

United States

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